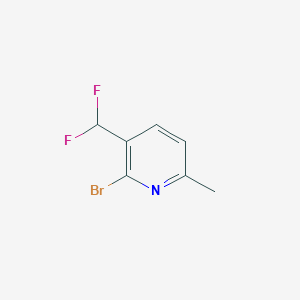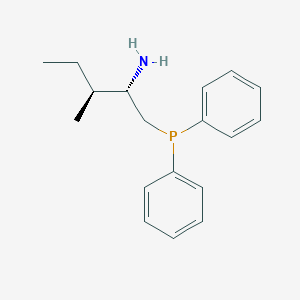
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine typically involves the reaction of a chiral amine with diphenylphosphine. The process often requires specific reaction conditions, such as controlled temperature and the presence of a base to facilitate the formation of the phosphine-amine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically require specific conditions such as inert atmosphere and controlled temperature.
Major Products
The major products formed from these reactions include phosphine oxides, secondary or tertiary amines, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-Bis(diphenylphosphino)butane
- (2R,3R)-Bis(diphenylphosphino)butane
- (2S,3R)-Bis(diphenylphosphino)butane
Uniqueness
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Propiedades
Fórmula molecular |
C18H24NP |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-amine |
InChI |
InChI=1S/C18H24NP/c1-3-15(2)18(19)14-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14,19H2,1-2H3/t15-,18+/m0/s1 |
Clave InChI |
KBPUDCSECNQALO-MAUKXSAKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
SMILES canónico |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


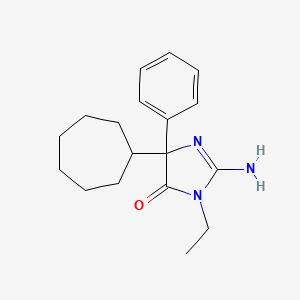


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
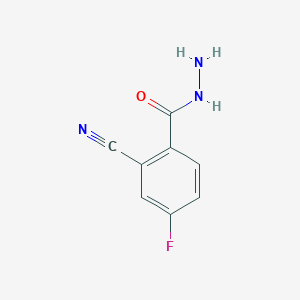
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)

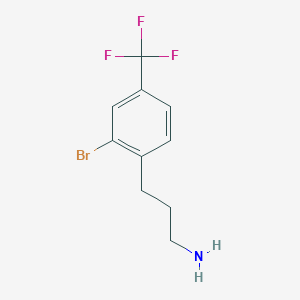
![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)
